REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1([CH3:21])[C:7]([CH3:9])([CH3:8])[O:6][B:5]([C:10]2[CH:11]=[N:12][N:13]([CH:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[CH:14]=2)[O:4]1.CCN(C(C)C)C(C)C.[CH3:31][S:32](Cl)(=[O:34])=[O:33]>C(Cl)Cl>[CH3:31][S:32]([N:18]1[CH2:19][CH2:20][CH:15]([N:13]2[CH:14]=[C:10]([B:5]3[O:6][C:7]([CH3:8])([CH3:9])[C:3]([CH3:21])([CH3:2])[O:4]3)[CH:11]=[N:12]2)[CH2:16][CH2:17]1)(=[O:34])=[O:33] |f:0.1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1(OB(OC1(C)C)C=1C=NN(C1)C1CCNCC1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
280 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
74 μL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by MDP
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCC(CC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |